2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel
Brand Name: Vulcanchem
CAS No.: 165065-02-1
VCID: VC0023608
InChI: InChI=1S/C53H63NO13Si/c1-31-37(64-48(60)42(67-68(10,11)49(4,5)6)40(34-21-15-12-16-22-34)54-46(58)35-23-17-13-18-24-35)29-53(61)45(65-47(59)36-25-19-14-20-26-36)43-51(9,28-27-38-52(43,30-62-38)66-33(3)56)44(57)41(63-32(2)55)39(31)50(53,7)8/h12-28,37-38,40-43,45,61H,29-30H2,1-11H3,(H,54,58)/t37-,38+,40-,41+,42+,43?,45?,51+,52-,53+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C
Molecular Formula: C53H63NO13Si
Molecular Weight: 950.1 g/mol

2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel

CAS No.: 165065-02-1

Cat. No.: VC0023608

Molecular Formula: C53H63NO13Si

Molecular Weight: 950.1 g/mol

* For research use only. Not for human or veterinary use.

2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel - 165065-02-1

Specification

CAS No. 165065-02-1
Molecular Formula C53H63NO13Si
Molecular Weight 950.1 g/mol
IUPAC Name [(1S,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate
Standard InChI InChI=1S/C53H63NO13Si/c1-31-37(64-48(60)42(67-68(10,11)49(4,5)6)40(34-21-15-12-16-22-34)54-46(58)35-23-17-13-18-24-35)29-53(61)45(65-47(59)36-25-19-14-20-26-36)43-51(9,28-27-38-52(43,30-62-38)66-33(3)56)44(57)41(63-32(2)55)39(31)50(53,7)8/h12-28,37-38,40-43,45,61H,29-30H2,1-11H3,(H,54,58)/t37-,38+,40-,41+,42+,43?,45?,51+,52-,53+/m0/s1
Standard InChI Key STDWDYDOHOANPV-DANSAQGPSA-N
Isomeric SMILES CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C
SMILES CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C
Canonical SMILES CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator